BenchChemオンラインストアへようこそ!

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

STAT3 inhibition Cancer 1,2,5-oxadiazole SAR

This compound replaces MD77's benzamide linker with a 4-fluorophenoxyacetamide group, introducing an ether oxygen that alters hydrogen-bonding capacity and conformational flexibility. It is a critical SAR comparator for STAT3-SH2 domain inhibition (MD77 IC50 = 17.7 μM) and antimicrobial screening. Its molecular weight (<350 g/mol) and moderate logP make it suitable for lead optimization. Researchers should use this compound for head-to-head comparisons with MD77 in oncology and microbiology assays.

Molecular Formula C16H11ClFN3O3
Molecular Weight 347.73 g/mol
Cat. No. B11370610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide
Molecular FormulaC16H11ClFN3O3
Molecular Weight347.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H11ClFN3O3/c17-11-3-1-10(2-4-11)15-16(21-24-20-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,21,22)
InChIKeyVJYBLXGRZWLMFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide: Procurement-Relevant Structural and Pharmacophore Overview


N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide (MW 347.73 g/mol, MF C16H11ClFN3O3) is a synthetic 1,2,5-oxadiazole (furazan) derivative bearing a 4-chlorophenyl substituent at the C4 position of the oxadiazole ring and a 4-fluorophenoxyacetamide side chain at the C3 amino position . This scaffold belongs to a class of heterocyclic compounds that have been investigated for direct STAT3 inhibition, with the closely related analog MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide) demonstrating dose-dependent STAT3-SH2 domain binding (IC50 = 17.7 μM) and antiproliferative activity against multiple tumor cell lines [1]. The target compound differentiates itself from MD77 through replacement of the benzamide moiety with a 4-fluorophenoxyacetamide group, which introduces an ether oxygen linker and a terminal fluorine atom absent in MD77 .

Why Generic 1,2,5-Oxadiazole Substitution Fails for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide


Within the 1,2,5-oxadiazole chemical space, minor structural modifications to the C3 substituent produce pronounced differences in target engagement, physicochemical profile, and biological readout. The established reference compound MD77 carries a 4-trifluoromethylbenzamide group at the C3 position and exhibits STAT3-SH2 binding with an IC50 of 17.7 μM [1]. The target compound replaces this benzamide with a 4-fluorophenoxyacetamide moiety, introducing an ether oxygen that alters hydrogen-bonding capacity, conformational flexibility, and electronic distribution relative to the amide carbonyl of MD77. These molecular differences preclude the assumption that compounds within this oxadiazole subclass are functionally interchangeable in cellular assays, particularly in STAT3-mediated pathways or antimicrobial screening panels where subtle variations in linker chemistry can shift potency by an order of magnitude or more [2]. Generic substitution without head-to-head comparison data therefore carries a high risk of irreproducible results and wasted procurement expenditure.

Product-Specific Quantitative Evidence Guide for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide


STAT3-SH2 Domain Binding: Structural Differentiation from MD77 via Acetamide Linker Replacement

The target compound modifies the C3 substituent of the 1,2,5-oxadiazole core by replacing the 4-trifluoromethylbenzamide group of MD77 with a 4-fluorophenoxyacetamide moiety [1]. In the published STAT3-SH2 binding assay, MD77 demonstrated an IC50 of 17.7 μM [1]. While direct binding data for the target compound have not yet been reported, the structural modification replaces the benzamide carbonyl with an ether oxygen separated by a methylene spacer, which is predicted to alter hydrogen-bonding geometry within the SH2 domain phosphotyrosine-binding pocket and may modulate selectivity against STAT1 and Grb2 (which share 78% and 65% sequence homology with STAT3, respectively) [1]. The 4-fluorophenoxy group further introduces a halogen not present in MD77, potentially enabling orthogonal halogen-bonding interactions and altering metabolic stability through fluorine-mediated electronic effects [2].

STAT3 inhibition Cancer 1,2,5-oxadiazole SAR

Molecular Weight and Ligand Efficiency Advantage Relative to MD77

The target compound has a molecular weight of 347.73 g/mol (C16H11ClFN3O3) , which is substantially lower than MD77 (MW ≈ 394.8 g/mol; C17H10ClF3N4O2) [1]. This 47 Da reduction in molecular weight translates to a ligand efficiency advantage if binding potency is retained or improved. For reference, MD77's ligand efficiency (LE) calculated from its STAT3-SH2 IC50 of 17.7 μM is approximately 0.22 kcal/mol per heavy atom (22 heavy atoms). The target compound, with 21 heavy atoms, would require an IC50 of approximately 8.5 μM to match MD77's LE; any IC50 below this threshold would represent a measurable improvement in binding efficiency per atom [1]. The molecular weight reduction is achieved by replacing the trifluoromethylbenzamide with a simpler fluorophenoxyacetamide, which eliminates two heavy atoms (one carbon and one fluorine) and reduces lipophilic bulk [1].

Ligand efficiency Drug-likeness 1,2,5-oxadiazole optimization

Predicted Physicochemical Differentiation: LogP and Solubility Profile vs. MD77

The replacement of MD77's 4-trifluoromethylbenzamide moiety (calculated logP contribution ~+1.5) with a 4-fluorophenoxyacetamide group (calculated logP contribution ~+1.0) is predicted to reduce the overall compound logP by approximately 0.4–0.6 log units [1]. For comparison, structurally related 1,2,4-oxadiazole compounds containing 4-fluorophenoxy substituents exhibit measured logP values in the range of 2.5–4.9 depending on the second aromatic ring . The 4-fluorophenoxy group introduces an additional hydrogen-bond acceptor (ether oxygen) not present in MD77, which may improve aqueous solubility while the terminal fluorine enhances metabolic oxidative stability via electron-withdrawing effects on the phenyl ring .

LogP prediction Physicochemical properties Oxadiazole scaffold

Recommended Research Application Scenarios for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide


STAT3 Pathway Chemical Probe Development Using 1,2,5-Oxadiazole Scaffolds

Researchers developing direct STAT3 inhibitors for oncology applications should consider this compound as a structurally differentiated comparator to MD77. The replacement of MD77's benzamide linker with the 4-fluorophenoxyacetamide group provides a distinct pharmacophore for structure-activity relationship (SAR) exploration of the STAT3-SH2 domain . The predicted moderate logP and lower molecular weight relative to MD77 make this compound a suitable starting point for property-driven lead optimization campaigns targeting improved aqueous solubility while maintaining cell permeability [1].

Antimicrobial Screening Panels Leveraging Oxadiazole Heterocycle Diversity

The compound's reported potential antimicrobial properties [1] warrant its inclusion in phenotypic screening cascades against Gram-positive and Gram-negative bacterial strains. Procurement teams building diverse oxadiazole libraries for antibiotic discovery should prioritize this compound over non-fluorinated analogs due to the established precedent that the fluorophenoxy substituent can enhance metabolic stability and target binding in related oxadiazole antimicrobial series [2]. This compound is particularly suitable for minimum inhibitory concentration (MIC) determination assays against Staphylococcus spp. and Escherichia coli, where related oxadiazole derivatives have shown MIC values in the low μg/mL range [2].

In Silico Docking and Molecular Dynamics Studies of 1,2,5-Oxadiazole–Protein Interactions

Computational chemists engaged in virtual screening or molecular dynamics simulations of oxadiazole–protein interactions can utilize this compound's experimentally characterized physicochemical parameters (MW = 347.73 g/mol, C16H11ClFN3O3) as input for docking studies against the STAT3-SH2 domain or other phosphotyrosine-binding pockets. Paired with the published MD77 co-crystallization and binding data [1], this compound enables comparative computational studies that isolate the contribution of the acetamide linker to binding free energy, complementing the benzamide-based binding mode of MD77.

Medicinal Chemistry Lead Diversification via Ether-Linked Oxadiazole Libraries

Medicinal chemistry groups undertaking oxadiazole library synthesis for hit-to-lead programs should consider this compound as a key intermediate or final product for diversification. Its 4-fluorophenoxyacetamide side chain serves as a versatile handle for further functionalization via nucleophilic aromatic substitution at the fluorine position, enabling rapid generation of analog libraries [1]. This synthetic accessibility, combined with a molecular weight below 350 g/mol, aligns with fragment-based drug discovery principles and offers an efficient path for parallel chemistry expansion.

Quote Request

Request a Quote for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.